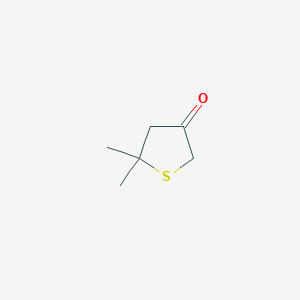

5,5-Dimethyldihydrothiophen-3(2H)-one

Descripción general

Descripción

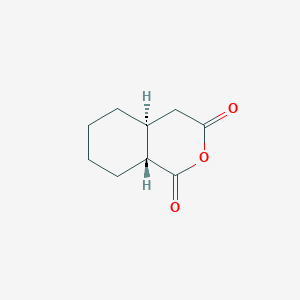

5,5-Dimethyldihydrothiophen-3(2H)-one (DMDT) is a heterocyclic compound with a wide range of applications in scientific research. It is a cyclic thiophene derivative containing two methyl groups, and is used in the synthesis of various compounds. DMDT has been studied extensively in the past few decades, and its biological activity and biochemical effects have been well documented.

Aplicaciones Científicas De Investigación

Experimental and Theoretical Properties

5,5-Dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione (DIMEDONE), is explored for its properties using experimental spectroscopies and theoretical studies. These include NMR, FT-Raman, FT-IR, UV–Visible spectroscopies, and Density Functional Theory (DFT). The HOMO/LUMO energy values indicate significant charge interchange within the molecule. Molecular Docking studies have been conducted with different receptors to find optimal ligand-protein interactions, contributing to drug likeness studies with various derivatives of this compound (Fatima et al., 2021).

Synthesis and Solid-State Structures

Dimethyl 2,2'-bithiophenedicarboxylates, closely related to 5,5-Dimethyldihydrothiophen-3(2H)-one, have been synthesized. Their crystal structures analyzed via single-crystal X-ray structural analysis reveal significant insights into the conformation and arrangement of thiophene rings, providing an understanding of electrostatic stabilization and steric hindrance in these compounds (Pomerantz et al., 2002).

Reaction and Crystal Structure Analysis

The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines has been studied, leading to the formation of various dihydrothiophen compounds. The crystal structure analysis of these compounds reveals details about the pucker of the dihydrothiophen ring and the steric hindrance reflected in intra- and inter-molecular contacts. This study provides a deeper understanding of the structural dynamics of such compounds (Mugnoli et al., 1980).

Photochemical Reactions

The study of photochemical reactions of various substituted diazo ketones, including those similar to 5,5-Dimethyldihydrothiophen-3(2H)-one, has been conducted. These reactions primarily involve the Wolff rearrangement, providing insights into the behavior of these compounds under photochemical conditions and their potential applications in photochemical synthesis (Rodina et al., 2009).

Electrophilic Reduction Studies

The electrochemical reduction of dihalo- 2, 2 ′-bithiophenes, related to 5,5-Dimethyldihydrothiophen-3(2H)-one, has been investigated at carbon cathodes in dimethylformamide. This study provides insights into the reduction processes of such compounds, which is crucial for understanding their reactivity and potential applications in electrochemistry (Mubarak, 2002)

Propiedades

IUPAC Name |

5,5-dimethylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWNDIVHXHDXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629319 | |

| Record name | 5,5-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyldihydrothiophen-3(2H)-one | |

CAS RN |

32858-41-6 | |

| Record name | 5,5-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.